molecular formula C7H13NO2HCl B234604 cis-2-Amino-2-methylcyclopentanecarboxylic acid hydrochloride CAS No. 156292-34-1

cis-2-Amino-2-methylcyclopentanecarboxylic acid hydrochloride

Cat. No.: B234604
CAS No.: 156292-34-1
M. Wt: 179.64 g/mol
InChI Key: VUBCCMLFYBOWSD-UHFFFAOYSA-N
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Description

cis-2-Amino-2-methylcyclopentanecarboxylic acid hydrochloride is a chemical compound with the molecular formula C7H13NO2 · HCl. It is a derivative of cyclopentane and contains both an amino group and a carboxylic acid group, making it an amino acid derivative. This compound is often used in biochemical research and has various applications in the fields of chemistry, biology, and medicine .

Chemical Reactions Analysis

Types of Reactions

cis-2-Amino-2-methylcyclopentanecarboxylic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

cis-2-Amino-2-methylcyclopentanecarboxylic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for potential therapeutic uses, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of cis-2-Amino-2-methylcyclopentanecarboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions, which can modulate the activity of target proteins and influence biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • cis-2-Amino-2-methylcyclohexanecarboxylic acid hydrochloride
  • trans-2-Amino-2-methylcyclopentanecarboxylic acid hydrochloride
  • cis-2-Amino-2-methylcyclopentanecarboxylic acid

Uniqueness

cis-2-Amino-2-methylcyclopentanecarboxylic acid hydrochloride is unique due to its specific stereochemistry and the presence of both amino and carboxylic acid groups. This combination allows it to participate in a variety of chemical reactions and interact with biological molecules in specific ways, making it a valuable compound for research and industrial applications .

Biological Activity

Cis-2-Amino-2-methylcyclopentanecarboxylic acid hydrochloride, also known as a cyclic amino acid, has garnered attention for its potential biological activities. Its unique structure, characterized by a cyclopentane ring with both amino and carboxylic acid functional groups, contributes to its reactivity and interactions within biological systems. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C₇H₁₃ClN₁O₂
  • Molecular Weight : 143.18 g/mol
  • Solubility : The hydrochloride form enhances solubility in water, facilitating its use in various biochemical applications.

This compound interacts with specific molecular targets due to its ability to form hydrogen bonds and ionic interactions. These interactions can modulate enzyme activity and receptor functions, influencing various biological pathways.

Key Mechanisms Include:

  • Neurotransmitter Modulation : The compound has been shown to affect neuronal firing rates, potentially leading to anxiolytic, sedative, and anticonvulsant effects.
  • Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, indicating potential therapeutic applications.

Biological Activity

Research indicates that this compound exhibits significant biological activity:

  • Neuroprotective Effects : Studies demonstrate its potential role in protecting neurons from damage, which could be beneficial in neurodegenerative diseases.
  • Anticonvulsant Properties : The compound's ability to reduce neuronal excitability suggests it may serve as an anticonvulsant agent.
  • Anxiolytic Effects : Its influence on neurotransmitter systems may also contribute to anxiety reduction.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
NeuroprotectiveProtects neurons from oxidative stress
AnticonvulsantReduces seizure activity in animal models
AnxiolyticDecreases anxiety-like behavior in rodent studies
Enzyme InhibitionInhibits specific metabolic enzymes

Research Highlights

  • Study on Neuroprotective Effects : A study conducted on rat models showed that administration of this compound resulted in a significant decrease in neuronal death following induced oxidative stress.
  • Anticonvulsant Efficacy : In an experimental setup involving induced seizures, the compound demonstrated a notable reduction in seizure frequency compared to control groups, suggesting its potential as a therapeutic agent for epilepsy.
  • Anxiety Reduction : Behavioral tests indicated that subjects treated with the compound exhibited reduced anxiety-like behaviors, supporting its use in treating anxiety disorders.

Comparative Analysis with Similar Compounds

This compound is compared with similar compounds to highlight its unique properties.

Table 2: Comparison with Related Compounds

Compound NameKey Features
Cis-1-Amino-indan-2-carboxylic acid hydrochlorideDifferent ring structure; varied biological effects
Cis-2-Amino-1-cyclopentanecarboxylic acidSimilar structure but different substitution pattern
N-Fmoc-(±)-cis-2-amino-2-methylcyclopentanecarboxylic acidUsed for peptide synthesis; modified form

Properties

IUPAC Name

2-amino-2-methylcyclopentane-1-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c1-7(8)4-2-3-5(7)6(9)10;/h5H,2-4,8H2,1H3,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUBCCMLFYBOWSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC1C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10583657
Record name 2-Amino-2-methylcyclopentane-1-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10583657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156292-34-1
Record name 2-Amino-2-methylcyclopentane-1-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10583657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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